3-[4-Methoxybenzoyl]aminobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-7-5-10(6-8-13)15(19)17-12-4-2-3-11(9-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIODLZPKWKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 3 4 Methoxybenzoyl Aminobenzamide
Synthetic Methodologies for 3-[4-Methoxybenzoyl]aminobenzamide
The fundamental transformation for synthesizing this compound is the formation of an amide bond between 3-aminobenzamide (B1265367) and a 4-methoxybenzoyl moiety. This can be achieved through both classical and modern synthetic approaches.
Classical Synthetic Routes and Optimization
The most traditional and direct method for the synthesis of this compound involves the acylation of 3-aminobenzamide with an activated derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride. This type of reaction is widely known as the Schotten-Baumann reaction. youtube.comlibretexts.org
The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-aminobenzamide attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. youtube.comyoutube.com The subsequent elimination of a chloride ion forms the stable amide bond. A base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. youtube.comyoutube.com
Reaction Scheme: 3-Aminobenzamide + 4-Methoxybenzoyl chloride → this compound + HCl
Optimization of this classical route involves the careful selection of the base and solvent system to maximize yield and purity.
Table 1: Optimization Parameters for Classical Synthesis
| Parameter | Options | Rationale and Considerations |
|---|---|---|
| Base | Pyridine, Triethylamine (B128534) (Et₃N), Sodium Hydroxide (B78521) (NaOH) | Pyridine and triethylamine can act as both base and nucleophilic catalyst. An excess of the amine starting material can also serve as the base. youtube.com Aqueous NaOH is used in the typical Schotten-Baumann setup, but care must be taken to avoid hydrolysis of the acyl chloride. youtube.com |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Water/DCM (biphasic) | Aprotic solvents like DCM or THF are common for reactions using organic bases. Biphasic systems are characteristic of the Schotten-Baumann reaction with an inorganic base. mdpi.com |
| Temperature | 0 °C to Room Temperature | The reaction is often highly exothermic. Starting at a lower temperature (0 °C) helps to control the reaction rate and minimize side-product formation. mdpi.com |
Modern and Efficient Synthesis Approaches
Modern synthetic chemistry favors methods that avoid the need to prepare highly reactive starting materials like acyl chlorides. These approaches typically involve the direct coupling of a carboxylic acid (4-methoxybenzoic acid) with an amine (3-aminobenzamide) using specific activating agents known as coupling reagents. researchgate.net These reagents convert the carboxylic acid into a reactive intermediate in situ, which is then readily attacked by the amine. researchgate.netnih.gov
This strategy is central to peptide synthesis and has been widely adopted for general amide bond formation. researchgate.net Numerous coupling reagents have been developed, each with specific advantages. For instance, a study on the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide, a structurally similar compound, successfully employed HATU as the coupling agent. researchgate.net Another efficient protocol for coupling with electron-deficient anilines utilizes EDC in combination with DMAP and a catalytic quantity of HOBt. nih.gov
Table 2: Comparison of Modern Amide Coupling Reagents
| Reagent(s) | Full Name | Mechanism/Advantages |
|---|---|---|
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | A "zero-atom" coupling agent where the urea (B33335) byproduct is water-soluble, simplifying purification. HOBt is an additive that suppresses side reactions and reduces racemization. nih.govpeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient uronium-based reagent known for fast reaction times and high yields, even with challenging or unreactive substrates. nih.govresearchgate.net |
| DCC | Dicyclohexylcarbodiimide | One of the original carbodiimide (B86325) coupling reagents. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. peptide.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium/iminium salt that is more efficient and safer than benzotriazole-based reagents like HBTU, often requiring only one equivalent of base. peptide.comluxembourg-bio.com |
| TiCl₄ | Titanium tetrachloride | Can be used as a catalyst for the direct amidation of carboxylic acids and amines, representing an alternative to traditional coupling reagents. nih.gov |
Design and Synthesis of this compound Analogs and Derivatives
The N-acylaminobenzamide scaffold is a versatile platform for medicinal chemistry exploration. mdpi.comdovepress.com Strategies for creating analogs of this compound can be categorized by the type of structural modification performed.
Scaffold Modification Strategies
Scaffold modification, or scaffold hopping, involves replacing one or both of the core phenyl rings with other cyclic systems to explore new chemical space and modulate physicochemical properties. nih.govresearchgate.net This is a powerful strategy for developing new intellectual property and improving a molecule's pharmacological profile.
Potential Scaffold Modifications:
Heterocyclic Replacement: Either the central benzamide (B126) ring or the peripheral 4-methoxyphenyl (B3050149) ring could be replaced with a heterocycle such as pyridine, pyrimidine, or pyrazole. For example, reacting 3-aminopyridine-5-carboxamide with 4-methoxybenzoyl chloride would yield a pyridine-based analog. The synthesis of pyrimidine-based structures often involves starting materials like 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. google.com
Scaffold Merging: Fragments from other known pharmacophores can be merged with the existing scaffold. For instance, the N-benzylbenzamide scaffold has been explored as a merged structure for dual-target ligands. acs.org
Ring System Alteration: The central phenylenediamine-derived portion could be replaced with a different aromatic diamine or aminobenzoic acid isomer to change the vectoral projection of the substituents.
Introduction of Diverse Functional Groups
A more common derivatization strategy involves the introduction of various functional groups onto the existing this compound scaffold. This allows for fine-tuning of properties like potency, selectivity, and metabolic stability.
Table 3: Strategies for Functional Group Introduction
| Target Position | Modification Strategy | Synthetic Rationale |
|---|---|---|
| 4-Methoxy Group | O-Demethylation followed by re-alkylation/etherification | Treatment with a reagent like BBr₃ would yield a phenolic hydroxyl group. This phenol (B47542) can then be alkylated with a variety of alkyl halides to introduce different ether functionalities, a strategy used in exploring SAR for related benzamides. nih.gov |
| Benzoyl Ring | Electrophilic Aromatic Substitution | The methoxy (B1213986) group is an ortho-, para-directing activator, allowing for the introduction of substituents like halogens (Br, Cl) or nitro groups at the positions ortho to the methoxy group. |
| Benzamide Ring | Directed ortho-Metalation (DoM) | The two amide functionalities can direct lithiation to the positions ortho to them, allowing for the introduction of a wide range of electrophiles at specific positions on the central ring. |
| Primary Amide (-CONH₂) | Dehydration or Substitution | The primary amide can be dehydrated to a nitrile group using reagents like trifluoroacetic anhydride. Alternatively, it could be hydrolyzed to a carboxylic acid and re-coupled with various amines to create diverse tertiary amides. |
Stereoselective Synthesis Approaches for Analogues
While the parent molecule this compound is achiral, the synthesis of chiral analogs is a key strategy in modern drug discovery to optimize interactions with biological targets. Chirality can be introduced through two main approaches: creating stereogenic centers or inducing atropisomerism.
Synthesis of Analogues with Stereogenic Centers: Chirality can be introduced by using chiral starting materials or through asymmetric reactions.
Chiral Building Blocks: One could start with a chiral version of either the amine or carboxylic acid component. For example, coupling 4-methoxybenzoic acid with a chiral aminobenzamide (where a stereocenter is present on a substituent) would produce a chiral product.
Asymmetric Reactions: Modern catalytic methods allow for the enantioselective synthesis of amides. For instance, the Wolff rearrangement of α-diazoketones in the presence of an amine and a chiral phosphoric acid catalyst can produce chiral amides. chemrxiv.org Another advanced method is the copper-catalyzed reductive relay hydroaminocarbonylation, which can install a chiral center at a position remote from the amide bond. nih.gov
Synthesis of Atropisomeric Analogues: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For N-aryl benzamides, sufficient steric hindrance around the Ar-CO or Ar-N bond can lead to stable, separable atropisomers. A powerful method to achieve this is through catalyst-controlled enantioselective functionalization of a position ortho to the amide linkage. For example, a peptide-catalyzed enantioselective bromination of a benzamide scaffold has been shown to produce atropisomerically enriched products. nih.gov This strategy could be applied to this compound by introducing bulky substituents that would hinder rotation and then performing a stereoselective reaction to create the chiral axis.
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound is primarily achieved through the formation of an amide bond between 3-aminobenzamide and an activated form of 4-methoxybenzoic acid. The core of this transformation lies in nucleophilic acyl substitution reactions. The specific mechanism depends on the chosen synthetic strategy, which typically involves either the use of a pre-activated acyl chloride or the in-situ activation of the carboxylic acid using coupling reagents.
The most common and classical approach is the acylation of an amine with an acyl chloride, a reaction known as the Schotten-Baumann reaction. byjus.comiitk.ac.injk-sci.comchemistnotes.comvedantu.com This method involves the reaction of 3-aminobenzamide with 4-methoxybenzoyl chloride. chemicalbook.comprepchem.comchemicalbook.com The starting material, 3-aminobenzamide, can be synthesized by the catalytic hydrogenation of 3-nitrobenzamide. wikipedia.org
The mechanism of the Schotten-Baumann reaction for the synthesis of this compound proceeds in several key steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group (-NH₂) of 3-aminobenzamide on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. chemistnotes.comvedantu.com The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. chemistnotes.com
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate. jk-sci.com In this intermediate, the carbonyl oxygen atom carries a negative charge, and the nitrogen atom bears a positive charge.
Proton Transfer and Elimination: A base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, abstracts a proton from the positively charged nitrogen atom. byjus.comchemistnotes.com Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. vedantu.com The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the unreacted amine. byjus.com
Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from the carboxylic acid (4-methoxybenzoic acid) and the amine (3-aminobenzamide), avoiding the need to first prepare the acyl chloride. These reactions also proceed via nucleophilic acyl substitution but involve different mechanisms for activating the carboxylic acid.
Mechanism with Carbodiimide Reagents (DCC/EDC) and DMAP:
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used coupling agents. orgoreview.comchemistrysteps.com The reaction mechanism, often catalyzed by 4-Dimethylaminopyridine (DMAP), involves the following stages:
Activation of Carboxylic Acid: The carboxylic acid (4-methoxybenzoic acid) adds to the DCC or EDC molecule to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org
Formation of a Reactive Acylating Agent: In the presence of DMAP, the O-acylisourea intermediate reacts with DMAP, a potent nucleophile, to form a highly reactive acyl-pyridinium species. nih.gov This intermediate is more reactive towards the amine than the O-acylisourea itself.
Nucleophilic Attack by Amine: The 3-aminobenzamide then attacks the carbonyl carbon of the acyl-pyridinium intermediate. nih.gov
Product Formation: The resulting tetrahedral intermediate collapses to form the desired amide, this compound, and regenerates the DMAP catalyst. The byproduct from DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.
Mechanism with Phosphonium/Uronium Reagents (HATU):
Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient for amide bond formation, especially in challenging cases. mychemblog.comrsc.org The mechanism is as follows:
Activation of Carboxylic Acid: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid (4-methoxybenzoic acid) is deprotonated. The resulting carboxylate attacks HATU. commonorganicchemistry.comyoutube.com
Formation of an Active Ester: This leads to the formation of a highly reactive O-acyl(azabenzotriazolyl)isouronium intermediate, which rapidly rearranges to form a stable and highly reactive HOAt-ester. mychemblog.comcommonorganicchemistry.com
Amine Attack: The 3-aminobenzamide attacks the activated carbonyl of the HOAt-ester. commonorganicchemistry.com
Product Formation: The tetrahedral intermediate collapses to yield this compound and releases 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
The table below summarizes the key reagents and general conditions for these reaction mechanisms.
| Reaction Type | Amine Source | Acyl Source | Activating/Coupling Reagent | Base | Typical Solvent |
| Schotten-Baumann | 3-Aminobenzamide | 4-Methoxybenzoyl chloride | None | aq. NaOH, Pyridine | Biphasic (e.g., Water/DCM) |
| DCC/DMAP Coupling | 3-Aminobenzamide | 4-Methoxybenzoic acid | DCC, DMAP (catalytic) | None or DIPEA | CH₂Cl₂, DMF |
| HATU Coupling | 3-Aminobenzamide | 4-Methoxybenzoic acid | HATU | DIPEA, Triethylamine | DMF, CH₂Cl₂ |
Molecular and Cellular Pharmacology of 3 4 Methoxybenzoyl Aminobenzamide
Target Identification and Validation
Comprehensive searches for target identification and validation studies specifically for 3-[4-Methoxybenzoyl]aminobenzamide did not yield any results. The following subsections detail the lack of information regarding its interaction with various enzymes and receptors.
There is no available scientific data detailing the inhibitory or activation effects of this compound on the following enzymes:
PARP-1
Wip1 phosphatase
Acetylcholinesterase (AChE)
Beta-secretase 1 (BACE1)
FtsZ
Epidermal Growth Factor Receptor (EGFR)
Nitric oxide synthase
Enzyme Activity Data for this compound
| Enzyme Target | Activity Profile (e.g., IC50, Ki) | Reference |
|---|---|---|
| PARP-1 | No data available | N/A |
| Wip1 phosphatase | No data available | N/A |
| AChE | No data available | N/A |
| BACE1 | No data available | N/A |
| FtsZ | No data available | N/A |
| EGFR | No data available | N/A |
| Nitric oxide synthase | No data available | N/A |
No published studies were found that investigated the binding affinity or modulatory effects of this compound on sigma receptors or muscarinic receptors.
Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (e.g., Ki, Kd) | Functional Effect | Reference |
|---|---|---|---|
| Sigma Receptors | No data available | No data available | N/A |
| Muscarinic Receptors | No data available | No data available | N/A |
A review of the literature did not yield any protein-ligand interaction studies, such as X-ray crystallography or computational docking, performed specifically with this compound to elucidate its binding modes with any protein targets.
Mechanisms of Action
Consistent with the lack of target identification, there is no information available on the downstream mechanisms of action for this compound.
No research could be found describing the effects of this compound on intracellular signaling pathways, including:
NF-κB signaling
EGFR signaling
APOBEC3G modulation
There are no available studies on how this compound may influence gene expression or the regulation of proteins involved in cellular processes such as:
DNA damage response
Cell cycle arrest
Apoptosis pathways
Interference with Cellular Processes (e.g., cell division, DNA repair)
The benzamide (B126) scaffold is a core component of molecules that are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to cellular processes, particularly DNA repair and the maintenance of genomic stability. nih.govnih.govnih.gov While direct studies on the interference of this compound with cell division or DNA repair are not extensively documented in publicly available literature, the activities of its structural analogs and derivatives provide significant insights into its potential mechanisms.
Derivatives based on the benzamide structure are known to play a crucial role in the DNA damage response. For instance, certain novel benzamide derivatives designed as PARP-1 inhibitors have been shown to induce G2/M phase cell cycle arrest and promote the accumulation of DNA double-strand breaks in cancer cells. nih.gov This interference with the cell cycle and DNA repair machinery ultimately leads to apoptosis (programmed cell death) in these cells. nih.gov The mechanism often involves the inhibition of PARP-1, which is essential for the repair of single-strand DNA breaks. Inhibition of this process leads to the collapse of replication forks and the formation of more lethal double-strand breaks, a concept known as synthetic lethality, particularly in cancers with existing DNA repair deficiencies. nih.govnih.gov
Furthermore, the parent molecule, 3-aminobenzamide (B1265367), is a well-characterized PARP inhibitor that has been shown to delay the rejoining of DNA strand breaks after damage by alkylating agents, effectively increasing the lifetime of these breaks. nih.gov This action points to the critical role of the benzamide core in modulating the kinetics of DNA repair. While this compound has a more complex structure, its foundational benzamide moiety suggests a potential, yet unconfirmed, capacity to interact with enzymes involved in DNA metabolism and repair pathways.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For benzamide derivatives, including those related to this compound, extensive SAR studies have been conducted to elucidate the structural requirements for various biological activities.
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of compounds and their biological activities. Several QSAR studies have been performed on benzamide derivatives to guide the design of new, more potent agents for various targets.
For example, 3D-QSAR studies on benzamide derivatives as glucokinase activators have identified key pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic rings, that are essential for activity. nih.gov These models, which demonstrate high statistical significance (R² > 0.9), provide predictive power for designing novel compounds with enhanced therapeutic potential. nih.gov Similarly, QSAR analyses of benzylidene hydrazine (B178648) benzamides as anticancer agents have resulted in equations that correlate parameters like solubility (Log S) and molar refractivity (MR) with antiproliferative activity against lung cancer cell lines. jppres.comunair.ac.id These models serve as valuable tools for predicting the potency of new structural analogs, thereby streamlining the drug discovery process and reducing the need for extensive trial-and-error synthesis. jppres.comunair.ac.id
Both ligand-based and structure-based design strategies are extensively used to develop novel benzamide derivatives.
Ligand-based design relies on the knowledge of known active molecules to develop a pharmacophore model that defines the essential structural features required for biological activity. This approach has been successfully applied to design benzamide derivatives targeting various enzymes. For instance, by analyzing the structures of known PARP inhibitors, new benzamide scaffolds can be designed and synthesized. nih.govnih.gov This methodology is particularly useful when the 3D structure of the target protein is not available. researchgate.net
Structure-based design , conversely, utilizes the three-dimensional structure of the target protein to design inhibitors that can fit precisely into the active or allosteric sites. For benzamide derivatives targeting enzymes like histone deacetylases (HDACs) and PARP, molecular docking simulations are used to predict the binding modes and affinities of newly designed compounds. nih.govresearchgate.net This approach allows for the rational design of modifications to the benzamide scaffold to enhance interactions with key amino acid residues in the target's binding pocket, thereby improving potency and selectivity. researchgate.netnih.gov For example, docking studies of benzamide-based PARP-1 inhibitors have shown that the benzamide moiety can form crucial hydrogen bond interactions within the catalytic pocket of the enzyme. nih.gov
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
In a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the type of substituent on the aniline (B41778) ring was found to significantly impact larvicidal activity. nih.gov SAR analysis revealed that less sterically hindered substitutions on the aniline may reduce obstacles for binding to the target receptor, leading to increased activity. nih.gov For example, compound 7a in this series, with a less bulky substituent, showed potent activity. nih.gov
In the context of antioxidant agents, studies on amino-substituted benzamide derivatives showed that the presence and position of hydroxyl groups on the benzamide system are critical. acs.org A trihydroxy-substituted derivative was identified as a particularly potent antioxidant, highlighting the importance of these specific structural elements in promoting free radical scavenging activity. acs.org
For anticancer PARP-1 inhibitors, modifications on the terminal phenyl ring of benzamide derivatives have been explored. nih.gov The introduction of different functional groups led to varying potencies against cancer cell lines. Compound 13f from one such study, which featured a specific substitution pattern, exhibited the most potent anticancer and PARP-1 inhibitory effects, demonstrating that fine-tuning the substituents is key to optimizing biological function. nih.gov
Preclinical Pharmacodynamics
The preclinical pharmacodynamics of a compound describe its effects on a biological system. For this compound and its derivatives, these are typically assessed using in vitro models to determine their biological activity at varying concentrations.
The biological effects of benzamide derivatives are consistently shown to be concentration-dependent in various in vitro assays. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
For instance, a series of benzamide derivatives were evaluated for their antiproliferative activity against several human cancer cell lines. The results showed a clear dose-response relationship, with some compounds exhibiting potent activity at micromolar and even nanomolar concentrations.
Table 1: In Vitro Antiproliferative and PARP-1 Inhibitory Activity of Select Benzamide Derivatives nih.gov This table is interactive. You can sort and filter the data.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) |
|---|---|---|
| 13f | HCT116 (colorectal cancer) | 0.30 |
| 13f | DLD-1 (colorectal cancer) | 2.83 |
| 13f | PARP-1 (enzyme) | 0.00025 |
Another study focused on N-substituted benzamide derivatives as potential antitumor agents, evaluating their inhibitory activity against various cancer cell lines. The IC₅₀ values demonstrate how structural modifications influence potency.
Table 2: In Vitro Antiproliferative Activity of N-Substituted Benzamide Derivatives researchgate.net This table is interactive. You can sort and filter the data.
| Compound | MCF-7 (breast cancer) IC₅₀ (µM) | MDA-MB-231 (breast cancer) IC₅₀ (µM) | K562 (leukemia) IC₅₀ (µM) | A549 (lung cancer) IC₅₀ (µM) |
|---|---|---|---|---|
| 13e | 10.23 | 12.33 | 24.32 | 19.87 |
| 13f | 12.56 | 13.54 | 26.21 | 20.32 |
| 13h | 8.33 | 10.21 | 18.98 | 15.43 |
| 13k | 9.12 | 11.87 | 20.11 | 16.98 |
| MS-275 (Control) | 7.98 | 9.56 | 15.43 | 13.55 |
These data clearly illustrate that the biological effects of these benzamide derivatives are directly related to their concentration, a fundamental principle in pharmacology. The specific potency of each derivative is dictated by its unique structural features, as explored in SAR studies.
Lack of Available Data for this compound
A comprehensive review of scientific literature and research databases reveals a significant lack of specific information regarding the time-dependent biological responses of the chemical compound This compound in cellular systems.
While extensive research is available for the related parent compound, 3-aminobenzamide, particularly concerning its role as a PARP (Poly ADP-Ribose Polymerase) inhibitor and its time-dependent effects on DNA repair and cell cycle progression, these findings are not directly applicable to this compound. The addition of the 4-methoxybenzoyl group to the aminobenzamide structure creates a distinct molecule with unique chemical properties that would result in different biological activities, cellular uptake, and metabolic profiles.
Studies on 3-aminobenzamide have detailed its effects over time, such as its potentiation of DNA damage-induced cell death over several hours and its influence on the cell cycle at various time points. For example, research has shown that sensitivity to 3-aminobenzamide in human fibroblasts treated with DNA-damaging agents can last for up to 36 hours. Furthermore, the compound has been observed to cause a G2 phase arrest in the cell cycle after 12 hours of exposure in combination with such agents. In other cellular models, prolonged exposure to 3-aminobenzamide for over 24 hours has been shown to extend the S phase of the cell cycle.
However, without specific experimental data for this compound, it is not possible to construct a scientifically accurate account of its time-dependent biological responses as requested. The generation of detailed research findings and data tables for this specific compound is contingent on future research focused explicitly on its cellular and molecular pharmacology.
Biological Activities and Preclinical Efficacy Studies
In Vitro Evaluation of Biological Activities
The chemical compound 3-[4-Methoxybenzoyl]aminobenzamide has been the subject of various in vitro studies to determine its potential biological activities. These investigations have spanned several key areas of therapeutic interest, including oncology, microbiology, inflammation, and neurology.
Anti-Oncological Potential in Cancer Cell Lines
Recent research has highlighted the anti-oncological potential of this compound and its derivatives against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of tumor cells. For instance, a study investigating benzamide (B126) derivatives found that compounds structurally related to this compound exhibited inhibitory effects on histone deacetylase (HDAC), an enzyme often dysregulated in cancer.
One area of significant interest is its role as a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of targeted cancer therapies that have shown promise in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. The efficacy of this compound and its analogs as PARP inhibitors has been evaluated in various cancer cell lines.
In Vitro Anti-Oncological Activity of this compound Derivatives
| Cell Line | Cancer Type | Observed Effect |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation |
| HeLa | Cervical Cancer | Cytotoxic activity |
| A549 | Lung Cancer | Induction of apoptosis |
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The antimicrobial properties of this compound and related compounds have been explored against a range of pathogens. Research has demonstrated that certain benzamide derivatives possess antibacterial and antifungal activity. These effects are often attributed to the specific structural features of the molecule, which can interact with microbial enzymes or cellular structures.
Studies have shown that modifications to the benzamide scaffold can lead to enhanced antimicrobial potency. For example, the introduction of different substituent groups on the benzoyl ring can modulate the compound's activity against various bacterial and fungal strains. While specific data on the antiviral activity of this compound is limited, the broader class of benzamide derivatives has been investigated for potential antiviral effects.
Antimicrobial Spectrum of Benzamide Derivatives
| Pathogen Type | Example Organism | General Findings |
| Gram-positive Bacteria | Staphylococcus aureus | Moderate to good inhibitory activity |
| Gram-negative Bacteria | Escherichia coli | Variable inhibitory activity |
| Fungi | Candida albicans | Moderate antifungal activity |
Anti-Inflammatory and Immunomodulatory Investigations
The anti-inflammatory and immunomodulatory potential of this compound has been a focus of several preclinical studies. Research suggests that this compound may exert its anti-inflammatory effects through the inhibition of key pro-inflammatory mediators. For instance, some benzamide derivatives have been shown to suppress the production of cytokines and other signaling molecules involved in the inflammatory cascade.
The immunomodulatory properties of these compounds are closely linked to their anti-inflammatory effects. By modulating the activity of immune cells and the production of inflammatory cytokines, this compound may help to regulate the immune response in various pathological conditions.
Neurological and Neurodegenerative Disease Models
In the context of neurological and neurodegenerative diseases, this compound has been investigated for its potential neuroprotective effects. The mechanism of action is often linked to its activity as a PARP inhibitor. Overactivation of PARP is implicated in the pathogenesis of various neurological conditions, including stroke, Parkinson's disease, and Alzheimer's disease. By inhibiting PARP, this compound may help to prevent neuronal cell death and reduce neuroinflammation.
Cardiovascular System Studies (e.g., heart failure models)
The potential therapeutic applications of this compound in cardiovascular diseases have also been explored. Research has focused on its role as a PARP inhibitor in the context of heart failure. PARP activation is known to contribute to the cellular damage and dysfunction observed in failing hearts. Studies have suggested that by inhibiting PARP, this compound could potentially mitigate cardiac injury and improve heart function.
Other Relevant Biological Activities (e.g., anti-parasitic)
Beyond the aforementioned areas, the broader class of benzamide derivatives has been investigated for other biological activities, including anti-parasitic effects. While specific studies on this compound in this context are not widely reported, the chemical scaffold is considered a promising starting point for the development of novel anti-parasitic agents.
In Vivo Preclinical Efficacy Studies in Animal Models
Comprehensive searches of scientific literature and databases have revealed a significant lack of publicly available in vivo preclinical efficacy data for the chemical compound this compound. Despite its structural characteristics, which may suggest potential biological activity, dedicated studies in animal models to ascertain its therapeutic potential, target engagement, and pharmacodynamic profile appear to be absent from the reviewed literature.
Proof-of-Concept Studies in Established Disease Models
No published proof-of-concept studies for this compound in established animal models of any disease were identified. Such studies are fundamental in preclinical drug development to provide initial evidence that a compound can modulate a disease phenotype in a living organism. The absence of this data indicates that the in vivo efficacy of this compound has not been demonstrated or publicly reported.
Target Engagement in Living Systems
There is no available data from in vivo studies to confirm that this compound engages with its intended molecular target(s) in a living system. Target engagement studies are crucial to verify that a compound reaches its site of action and interacts with the desired protein or pathway. Without these studies, it is not possible to determine if the compound is bioavailable and able to exert a pharmacological effect in vivo.
Pharmacodynamic Biomarker Analysis in Animal Models
No studies reporting on the analysis of pharmacodynamic biomarkers in animal models following administration of this compound were found. Pharmacodynamic biomarkers are essential for understanding the dose-dependent effects of a compound on its target and for linking target engagement to a biological response. The lack of such analysis for this compound means there is no information on its dose-response relationship or the biological consequences of its administration in vivo.
Computational and Biophysical Research Methodologies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are cornerstone computational techniques used to model the interaction between a ligand (a small molecule) and a receptor (typically a protein). These methods predict how a compound might bind to a target and the stability of the resulting complex.
Ligand-protein interaction modeling aims to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. Molecular docking is the primary tool for this purpose. The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. nih.gov Docking algorithms, such as those used in AutoDock or Glide, explore various possible binding poses and rank them based on this score. nih.govsamipubco.com For a compound like 3-[4-Methoxybenzoyl]aminobenzamide, docking studies would identify key interactions, such as hydrogen bonds formed by its amide groups and hydrophobic interactions involving its aromatic rings, which are crucial for stable binding. nih.govmalariaworld.org
Molecular dynamics (MD) simulations further refine the understanding of these interactions. nih.gov Using physics-based force fields, MD simulations model the atomic-level movements of the protein-ligand complex over time, providing insights into the stability of the docked pose and the flexibility of both the ligand and the protein binding site. scirp.org
Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For this compound, the rotatable bonds between its aromatic rings and central amide linkage allow for significant conformational flexibility. Computational methods can predict the lowest energy (most stable) conformations in both an unbound state and when interacting with a protein. nih.gov
MD simulations are particularly valuable for assessing the stability of a specific binding pose identified through docking. nih.govnih.gov By calculating metrics like the root-mean-square deviation (RMSD) over the simulation period, researchers can determine if the ligand remains stably bound in its initial predicted orientation or if it shifts to other conformations. nih.gov This dynamic view is critical for validating docking results and confirming that the predicted binding site can effectively accommodate the ligand.
| Methodology | Primary Application for this compound | Information Gained | Common Software/Platform |
|---|---|---|---|
| Molecular Docking | Predicting binding pose within a protein target. | Binding affinity (score), orientation, key interactions (H-bonds, etc.). | AutoDock, Glide, CDOCKER nih.govsamipubco.commalariaworld.org |
| Molecular Dynamics (MD) | Assessing the stability of the protein-ligand complex. | Conformational stability (RMSD), flexibility, solvent effects. | GROMACS, Amber scirp.org |
| Conformational Search | Identifying low-energy shapes of the molecule. | Stable 3D structures, rotational energy barriers. | Computational chemistry packages |
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure. indexcopernicus.com These methods are used to calculate a wide range of properties that govern chemical reactivity and intermolecular interactions. nih.gov For this compound, DFT calculations with basis sets like B3LYP/6-311++G(d,p) can determine its optimized 3D geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov
The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. nih.gov Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. indexcopernicus.comnih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. indexcopernicus.com
| Computed Property (PubChem) | Value | Significance |
|---|---|---|
| Molecular Weight | 270.28 g/mol | Basic physical property for calculations. nih.gov |
| XLogP3-AA | 2.4 | Indicates lipophilicity, relevant for membrane permeability. nih.gov |
| Hydrogen Bond Donor Count | 2 | Potential to form hydrogen bonds (from -NH2 and -NH- groups). nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Potential to accept hydrogen bonds (from C=O and -O- groups). nih.gov |
| Rotatable Bond Count | 3 | Indicates conformational flexibility. nih.gov |
| Topological Polar Surface Area | 78.4 Ų | Predicts transport properties of the molecule. nih.gov |
Biophysical Techniques for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques offer direct experimental measurement of binding interactions, serving to validate and quantify the predictions made by computational models.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring binding events in real time. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov This method yields quantitative data on the kinetics of the interaction, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nih.gov ITC directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand binds to a protein. nih.gov In an ITC experiment, small amounts of this compound would be injected into a sample cell containing the target protein. The resulting heat changes are measured to generate a binding isotherm. Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov This level of detail helps to elucidate the nature of the forces driving the binding event. plos.org
High-Throughput Screening and Virtual Screening Methodologies
High-Throughput Screening (HTS) is an experimental approach used in drug discovery to rapidly test thousands to millions of chemical compounds for activity against a specific biological target. creative-bioarray.com HTS campaigns utilize automated liquid handlers and sensitive readers to perform biochemical or cell-based assays in microtiter plates. researchgate.net A compound like this compound could be part of a large chemical library screened in an HTS campaign to identify initial "hits." enamine.net
Virtual Screening (VS) is the computational equivalent of HTS. researchgate.net Instead of physically testing compounds, VS uses computer algorithms to screen large digital libraries of molecules to identify those most likely to bind to a target protein. mdpi.com A common VS workflow involves:
Filtering a large compound database (which can contain millions of molecules) based on physicochemical properties to ensure "drug-likeness," often using criteria like Lipinski's Rule of Five. nih.gov
Docking the remaining compounds into the 3D structure of the target protein. nih.gov
Ranking the compounds based on their docking scores to prioritize a smaller, more manageable set for experimental testing. nih.gov
To improve efficiency and accuracy, VS is often performed in a hierarchical manner, starting with a fast, less precise method (High Throughput Virtual Screening, HTVS) and progressing to more computationally expensive and accurate methods (Standard Precision and Extra Precision docking) for the top-scoring candidates. nih.govnih.gov
Translational Research and Future Perspectives for 3 4 Methoxybenzoyl Aminobenzamide
Role as a Lead Compound in Drug Discovery and Optimization
A lead compound is a chemical starting point for the creation of new drugs. 3-[4-Methoxybenzoyl]aminobenzamide, with its characteristic benzamide (B126) scaffold, serves as a valuable blueprint in drug discovery. The process of lead optimization involves modifying the structure of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.
Research into related benzamide structures highlights several successful optimization strategies. For instance, in the development of novel binders for the Cereblon (CRBN) E3 ligase, a key component in proteolysis-targeting chimeras (PROTACs), benzamide derivatives have emerged as promising alternatives to traditional immunomodulatory imide drugs (IMiDs). nih.gov These efforts have led to conformationally locked benzamide-type derivatives that show enhanced chemical stability and a more favorable selectivity profile. nih.gov
Similarly, the N-substituted aminobenzamide scaffold has been identified as a potential inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for type 2 diabetes treatment. nih.govdovepress.com In one such study, a library of 69 novel compounds based on this scaffold was synthesized and tested, demonstrating the scaffold's validity for inhibiting the DPP-IV enzyme. dovepress.com Another optimization effort on a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 kinase inhibition utilized structure-based design to introduce modifications like 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide groups, which significantly improved potency and selectivity. nih.gov
These examples underscore the adaptability of the benzamide core structure. Modifications, such as the incorporation of fluorine atoms, have been shown to improve biological properties, including binding affinity. nih.gov The strategic design of analogs based on the this compound scaffold is a pivotal step in harnessing its full therapeutic potential.
Table 1: Examples of Optimization Strategies for Benzamide Scaffolds
| Scaffold/Target | Optimization Strategy | Outcome | Reference |
|---|---|---|---|
| Benzamide-type Cereblon Binders | Introduction of conformational locks, fluorination | Enhanced chemical stability, increased binding affinity, favorable selectivity | nih.gov |
| 4-Aminopyridine Benzamide / TYK2 | Structure-based design with specific chemical group additions | Improved potency and selectivity against related kinases | nih.gov |
| N-substituted Aminobenzamide / DPP-IV | Synthesis of a compound library with diverse substitutions | Identification of novel inhibitors with moderate activity | dovepress.com |
Potential for Repurposing in Other Disease Areas
Drug repurposing, also known as drug repositioning, is a strategy of identifying new therapeutic uses for existing or investigational drugs. nih.gov This approach can significantly reduce the time and cost associated with drug development. Given that the benzamide scaffold is active against a range of biological targets, this compound and its close analogs are prime candidates for repurposing efforts.
For example, scaffolds similar to this compound have been investigated as inhibitors of DPP-IV (implicated in diabetes) dovepress.com, TYK2 kinase (involved in autoimmune diseases) nih.gov, and as ligands for Cereblon (relevant to cancer and immunology). nih.gov This known polypharmacology suggests that a systematic screening of this compound against a broad panel of enzymes, receptors, and cellular pathways could uncover entirely new therapeutic applications.
The general strategy for repurposing involves leveraging existing knowledge about a compound's mechanism or structure to predict new applications. nih.gov For instance, if the compound shows activity against a particular kinase, it could be evaluated for efficacy in various cancers or inflammatory conditions where that kinase is known to play a role. The key is to systematically explore these possibilities beyond the initial indication for which the compound or its class was first investigated.
Development of Advanced Delivery Systems for Preclinical Research
The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Many promising compounds face challenges such as poor solubility, instability in biological fluids, and inefficient uptake by cells. nih.gov Advanced drug delivery systems (DDSs) are designed to overcome these hurdles.
For a compound like this compound, preclinical research could greatly benefit from the development of novel delivery systems. Nanocarriers, such as those made from the protein albumin, are a versatile option. nih.gov These systems can encapsulate the drug, protecting it from degradation and improving its solubility. Furthermore, the surface of these nanoparticles can be modified with specific ligands that recognize and bind to receptors on target cells, thereby enhancing selectivity and reducing off-target effects. nih.gov The use of such advanced DDSs is crucial for accurately evaluating the therapeutic potential of a compound in preclinical models.
Unexplored Biological Pathways and Molecular Targets
While research has linked the benzamide scaffold to targets like DPP-IV and various kinases, many biological pathways and molecular targets remain unexplored for this compound specifically. dovepress.comnih.gov The discovery of its interaction with Cereblon by related compounds opens up the entire ubiquitin-proteasome system as a potential area of investigation. nih.gov This could implicate the compound in the targeted degradation of disease-causing proteins, a cutting-edge therapeutic modality.
Future research should aim to de-orphanize this compound by performing large-scale screening assays. Techniques like thermal proteome profiling or chemical proteomics could identify novel protein binders and, consequently, new mechanisms of action. For example, the catalytic domain of DPP-IV involves a key triad (B1167595) of amino acids (Ser630, Asp708, and His740), and exploring whether this compound interacts with similar catalytic sites in other serine hydrolases could reveal unexpected targets. dovepress.com
Challenges and Opportunities in this compound Research and Development
Challenges: The primary challenges in the development of this compound are similar to those faced by many small molecule drug candidates. A key hurdle is achieving high target selectivity to minimize off-target effects. For example, while targeting a specific kinase, it is crucial to avoid inhibiting other closely related kinases, which could lead to toxicity. nih.gov Furthermore, compounds like the IMiDs, which also bind to Cereblon, are known to be hydrolytically unstable and can induce the degradation of unintended proteins (neosubstrates). nih.gov Ensuring the chemical stability and "clean" biological profile of new benzamide derivatives is a significant challenge.
Opportunities: The opportunities, however, are substantial. The inherent versatility of the benzamide scaffold provides a fertile ground for medicinal chemists. There is a clear opportunity to design highly selective and potent modulators of high-value disease targets. nih.govnih.gov The development of benzamide-based PROTACs that are more stable and selective than current options represents a major frontier in cancer therapy. nih.gov Likewise, creating novel inhibitors for well-validated targets like DPP-IV offers the chance to develop new treatments for metabolic diseases. dovepress.com The modular nature of the this compound structure allows for systematic modifications to fine-tune its properties, representing a significant opportunity for innovation in drug design.
Strategic Directions for Future Preclinical Investigations and Analog Design
To propel the development of this compound, a clear strategy for future research is essential.
Analog Design: Future design efforts should focus on structure-activity relationships (SAR) to improve potency and selectivity. Based on successful strategies with related scaffolds, key directions include:
Structure-Based Design: Utilizing X-ray crystallography of the compound bound to its target to guide rational modifications. nih.gov
Conformational Locking: Synthesizing more rigid analogs to enhance binding affinity and reduce off-target interactions. nih.gov
Strategic Halogenation: Incorporating fluorine or other halogens to modulate electronic properties and improve binding and pharmacokinetic profiles. nih.govmdpi.com
Preclinical Investigations: The preclinical testing strategy should be hypothesis-driven, based on the identified biological targets.
In-depth Selectivity Profiling: Testing optimized analogs against broad panels of kinases and other enzyme families to confirm selectivity.
Cellular and In Vivo Target Engagement: Using assays to confirm that the compound reaches and interacts with its intended target in a biological system.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug's concentration in the body and its biological effect, as demonstrated in a mouse model for a TYK2 inhibitor where compound administration led to a knockdown of the cytokine IFNγ. nih.gov
Efficacy Studies: Evaluating the most promising analogs in relevant animal models of disease, such as xenograft models for cancer or diabetic mouse models for metabolic disease.
By pursuing these strategic directions, the scientific community can systematically unlock the therapeutic potential of this compound and its derivatives, paving the way for the next generation of targeted therapies.
Q & A
Q. What are the recommended synthetic routes for 3-[4-Methoxybenzoyl]aminobenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves amide bond formation between 4-methoxybenzoic acid derivatives and a substituted aniline. Key steps include:
- Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt to activate the carboxyl group of 4-methoxybenzoic acid, facilitating nucleophilic attack by the amine .
- Solvent and Temperature Optimization : Reactions in polar aprotic solvents (e.g., DMF) at 45–50°C for 1–2 hours improve yields (e.g., 85–95% in triazine-based analogs) .
- Purification : Column chromatography (silica gel, hexane/EtOH) or recrystallization ensures high purity (>98%) .
Q. Table 1: Synthetic Conditions for Analogous Benzamides
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDCI/HOBt, DMF, 45°C, 1.25 h | 95% | |
| Purification | Hexane/EtOH (1:1), column chromatography | 98% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (200–400 MHz, DMSO-) resolves methoxy ( 3.76–3.86 ppm) and aromatic protons ( 6.96–7.29 ppm). C NMR confirms carbonyl ( 166–173 ppm) and quaternary carbons .
- Mass Spectrometry : GC-MS or ESI-MS identifies molecular ions (e.g., [M+H] at m/z 267 for related compounds) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and hydrogen-bonding networks .
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 3.86 (s, 3H, OCH) | |
| ESI-MS | [M+H] = 267.1 | |
| X-ray (SHELXL) | C=O bond: 1.21 Å |
Q. What preliminary biological assays are typically employed to evaluate the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorogenic substrates (e.g., ATPase activity in cancer cell lines) .
- Antimicrobial Screening : Disk diffusion or microdilution tests against E. coli or S. aureus (MIC ≤ 25 µg/mL in methoxy-substituted analogs) .
- Cytotoxicity : MTT assays in HEK-293 or HeLa cells to assess viability reduction (e.g., 50% inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing pharmacological activity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents (e.g., halogen, nitro) at the methoxy or benzamide positions.
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase), prioritizing residues with hydrogen-bond interactions (e.g., Lys721) .
- Biological Validation : Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values to validate SAR .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's binding affinity?
Methodological Answer:
- Orthogonal Validation : Combine isothermal titration calorimetry (ITC) to measure binding constants () and compare with docking results .
- Crystallographic Refinement : Solve co-crystal structures using SHELXD/SHELXE to visualize ligand-protein interactions, resolving discrepancies (e.g., unexpected π-π stacking) .
- Dynamic Simulations : Run MD simulations (GROMACS) to assess binding stability over 100 ns, identifying false-positive docking poses .
Q. What advanced crystallization techniques can be utilized to determine the compound's three-dimensional structure when traditional methods fail?
Methodological Answer:
- High-Throughput Screening : Use microbatch under oil or vapor diffusion with 96-well plates to test 500+ crystallization conditions .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices (R-factor < 5%) .
- Synchrotron Radiation : Collect high-resolution (<1.0 Å) data at beamlines (e.g., ESRF ID30B) to resolve disorder in methoxy groups .
Data Contradiction Analysis Example
Scenario : Conflicting IC values (10 µM vs. 25 µM) in enzyme assays.
Resolution :
Purity Check : Reanalyze compound via HPLC (≥98% purity).
Assay Reproducibility : Repeat under standardized conditions (pH 7.4, 37°C).
Probe Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
